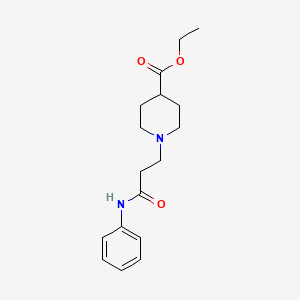
ethyl 1-(3-anilino-3-oxopropyl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-anilino-3-oxopropyl)-4-piperidinecarboxylate is a synthetic organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of an anilino group, a piperidine ring, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-anilino-3-oxopropyl)-4-piperidinecarboxylate typically involves the following steps:
Formation of the anilino intermediate: Aniline reacts with a suitable acylating agent to form the anilino intermediate.
Formation of the piperidine intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Coupling reaction: The anilino intermediate is coupled with the piperidine intermediate under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-anilino-3-oxopropyl)-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The anilino group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
Oxidation products: Oxo derivatives of the original compound.
Reduction products: Hydroxyl derivatives of the original compound.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 1-(3-anilino-3-oxopropyl)-4-piperidinecarboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-(3-anilino-3-oxopropyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate: A similar compound with a different position of the ester group.
1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide: A related compound with an amide group instead of an ester group.
Uniqueness
Ethyl 1-(3-anilino-3-oxopropyl)-4-piperidinecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an anilino group, piperidine ring, and ester functional group makes it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 1-(3-anilino-3-oxopropyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-2-22-17(21)14-8-11-19(12-9-14)13-10-16(20)18-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXOCVXZSYMFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5649989.png)
![2-(ethylamino)-N-[(4-methoxyphenyl)(4-pyridinyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5650003.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5650014.png)
![1H-indol-6-yl-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone](/img/structure/B5650028.png)
![8-(pyrimidin-2-ylmethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5650036.png)
METHANONE](/img/structure/B5650040.png)

![METHYL 5-[2-(3-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE](/img/structure/B5650053.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methyl-3-(tetrazol-1-yl)propanamide](/img/structure/B5650056.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B5650062.png)

![2-(dimethylamino)-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5650079.png)
![(4aR*,7aS*)-1-ethyl-4-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5650081.png)
